molecular formula C12H17NO3 B12940310 N,N-Bis(2-hydroxyethyl)-3-methylbenzamide

N,N-Bis(2-hydroxyethyl)-3-methylbenzamide

Cat. No.: B12940310
M. Wt: 223.27 g/mol
InChI Key: LYVRTSPMTJLZMF-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the amide, and a methyl group attached to the benzene ring

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-methylbenzamide

InChI

InChI=1S/C12H17NO3/c1-10-3-2-4-11(9-10)12(16)13(5-7-14)6-8-15/h2-4,9,14-15H,5-8H2,1H3

InChI Key

LYVRTSPMTJLZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethanolamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc-doped calcium oxide nanospheroids, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehyde or carboxylic acid groups.

    Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N-bis(2-formyl)ethyl-3-methylbenzamide or N,N-bis(2-carboxyethyl)-3-methylbenzamide.

    Reduction: Formation of N,N-bis(2-aminoethyl)-3-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide involves its ability to form stable coordination complexes with metal ions. The hydroxyethyl groups act as chelating agents, binding to metal ions and stabilizing them. This property makes it useful in various applications, such as catalysis and metal ion sequestration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of both hydroxyethyl and methylbenzamide groups, which confer specific chemical properties and reactivity

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